REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([CH:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)=[CH:6][CH:5]=[CH:4][N:3]=1.Cl>CC(C)=O>[F:1][C:2]1[C:7]([CH:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)=[CH:6][CH:5]=[CH:4][N:3]=1
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Name
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2-fluoro-3-(1,4-dioxaspiro[4.5]decan-8-yl)pyridine
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Quantity
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7.88 g
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Type
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reactant
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Smiles
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FC1=NC=CC=C1C1CCC2(OCCO2)CC1
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Name
|
|
Quantity
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39.9 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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350 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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Most of the organic solvent was removed in vacuo and ethyl acetate (200 mL)
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Type
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ADDITION
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Details
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was added
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Type
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WASH
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Details
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The resulting solution was washed with saturated aqueous sodium bicarbonate (2×), water (1×), saturated aqueous sodium chloride (1×)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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FC1=NC=CC=C1C1CCC(CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |